Methyl 5-[ethyl-(4-hydroxyphenyl)sulfamoyl]-2-methylfuran-3-carboxylate
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Overview
Description
Methyl 5-[ethyl-(4-hydroxyphenyl)sulfamoyl]-2-methylfuran-3-carboxylate is a synthetic organic compound that features a furan ring substituted with a carboxylate group, a sulfonamide group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[ethyl-(4-hydroxyphenyl)sulfamoyl]-2-methylfuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification of the furan ring with methanol in the presence of an acid catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the furan derivative with an appropriate sulfonyl chloride in the presence of a base, such as triethylamine.
Hydroxyphenyl Substitution: The hydroxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where the sulfonamide derivative reacts with a hydroxyphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[ethyl-(4-hydroxyphenyl)sulfamoyl]-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted hydroxyphenyl derivatives.
Scientific Research Applications
Methyl 5-[ethyl-(4-hydroxyphenyl)sulfamoyl]-2-methylfuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or improved mechanical strength.
Biological Studies: It can be used as a probe to study biological processes involving sulfonamides or hydroxyphenyl groups.
Mechanism of Action
The mechanism of action of Methyl 5-[ethyl-(4-hydroxyphenyl)sulfamoyl]-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the hydroxyphenyl group can participate in hydrogen bonding or hydrophobic interactions with proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[ethyl-(4-hydroxyphenyl)sulfamoyl]-2-methylfuran-3-carboxylate: shares structural similarities with other sulfonamide derivatives, such as:
Uniqueness
- Structural Features : The combination of a furan ring, a sulfonamide group, and a hydroxyphenyl group in a single molecule is unique and imparts specific chemical and biological properties.
- Reactivity : The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 5-[ethyl-(4-hydroxyphenyl)sulfamoyl]-2-methylfuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S/c1-4-16(11-5-7-12(17)8-6-11)23(19,20)14-9-13(10(2)22-14)15(18)21-3/h5-9,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHVZZHEPIDKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC(=C(O2)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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